An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a modified purine base of significant interest in biomedical research and drug development. Its primary application lies in its role as a protected guanine analog in the chemical synthesis of oligonucleotides, where the isobutyryl group serves as a temporary protecting moiety for the exocyclic amine of guanine. This technical guide provides a comprehensive overview of the fundamental properties of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, including its physicochemical characteristics, synthesis, and spectral data. The document is intended to serve as a valuable resource for researchers engaged in nucleic acid chemistry, drug discovery, and molecular biology.
Core Properties
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₅O₂ | [1] |
| Molecular Weight | 221.22 g/mol | [1] |
| CAS Number | 21047-89-2 | [1] |
| Melting Point | >300 °C | [1] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | N-(6-oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide | |
| Synonyms | N2-isobutyrylguanine, 2-isobutyramidoguanine | [1] |
Synthesis and Purification
The synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is most commonly achieved through the acylation of guanine. A general synthetic approach involves the reaction of guanine with isobutyryl chloride.[3] Another reported method involves a multi-step synthesis starting from 6-chloro-2-amino purine.[4][5]
Experimental Protocol: Synthesis from Guanine
A detailed experimental protocol for the synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide from guanine is outlined below. This protocol is based on established chemical principles for the acylation of purine bases.
Materials:
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Guanine
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Isobutyryl chloride
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Anhydrous pyridine
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Dry N,N-Dimethylformamide (DMF)
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Diethyl ether
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
Procedure:
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Suspend guanine in a suitable volume of anhydrous pyridine and dry DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Cool the suspension in an ice bath.
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Slowly add isobutyryl chloride dropwise to the cooled suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water or a dilute sodium bicarbonate solution to precipitate the product.
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Collect the crude product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether.
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Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water or DMF-water, to obtain pure N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide.
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Dry the purified product under vacuum.
Caption: Synthetic workflow for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide.
Spectral Data and Characterization
The structural confirmation of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. It is noteworthy that N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide can exist as two tautomers in solution: the 1,7-dihydro and the 1,9-dihydro forms. These tautomers have been observed in a 1:1 ratio in a dichloromethane-dimethyl sulfoxide solvent mixture by NMR spectroscopy.[3]
Expected ¹H NMR Spectral Features:
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Purine Ring Protons: Signals corresponding to the C8-H proton of the purine ring. The chemical shift will vary depending on the tautomeric form.
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Isobutyryl Group Protons: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).
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Amide and Ring NH Protons: Broad signals for the N-H protons of the amide and the purine ring.
Expected ¹³C NMR Spectral Features:
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Purine Ring Carbons: Signals for the carbon atoms of the purine ring.
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Carbonyl Carbon: A signal in the downfield region corresponding to the carbonyl carbon of the isobutyryl group.
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Isobutyryl Group Carbons: Signals for the methine and methyl carbons of the isobutyryl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.
| Ion | m/z |
| [M+H]⁺ | 222.0985 |
| [M] | 221 |
Biological Activity and Applications
The primary and well-established application of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is as a protected building block in the solid-phase synthesis of DNA and RNA oligonucleotides. The isobutyryl group effectively protects the exocyclic amino group of guanine from undesired side reactions during the coupling steps of oligonucleotide synthesis.
While direct and specific signaling pathway involvement for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide itself is not extensively documented in publicly available literature, it is recognized as an effective inhibitor of RNA synthesis, exhibiting a potency similar to that of guanine.[1] The biological activities of various derivatives of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide have been explored, with some showing potential as antiviral and anticancer agents.[6] These activities are generally attributed to the purine scaffold, which can interact with a wide range of biological targets, including enzymes and receptors involved in cellular signaling.
Caption: Key roles and applications of the subject compound.
Conclusion
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is a fundamental building block in nucleic acid chemistry with established utility in the synthesis of oligonucleotides. Its well-defined chemical properties and synthetic accessibility make it an indispensable tool for researchers in molecular biology and drug discovery. While its direct role in specific signaling pathways remains an area for further investigation, its function as a precursor to biologically active molecules highlights its importance in the development of novel therapeutics. This guide provides a foundational understanding of its core properties and applications, serving as a valuable reference for the scientific community.
References
- 1. N2-Isobutyrylguanine | 21047-89-2 | FI06999 | Biosynth [biosynth.com]
- 2. N2-ISOBUTYRYL-2'-DEOXYGUANOSINE | 142554-22-1 [chemicalbook.com]
- 3. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
